molecular formula C14H25NO6 B13923383 2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid

2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid

Cat. No.: B13923383
M. Wt: 303.35 g/mol
InChI Key: PVBYPTZFGBHFJD-UHFFFAOYSA-N
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Description

2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid is a compound that has garnered interest in the field of chemical research due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring, which is protected by a tert-butoxycarbonyl (Boc) group, and an ethoxyacetic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid typically involves multiple steps. One common method starts with the protection of piperidine using the Boc group. This is followed by the introduction of the ethoxyacetic acid moiety through a series of reactions, including etherification and esterification. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce the free amine.

Scientific Research Applications

2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid involves its interaction with specific molecular targets. The Boc group protects the piperidine ring, allowing the compound to be selectively deprotected under mild conditions. This enables the free amine to interact with enzymes or receptors, modulating their activity. The ethoxyacetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: This compound is similar in structure but contains a phenyl group instead of an ethoxy group.

    2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: This compound features a pyrazole ring, offering different chemical properties and reactivity.

Uniqueness

2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid is unique due to its combination of a protected piperidine ring and an ethoxyacetic acid moiety. This structure provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

Molecular Formula

C14H25NO6

Molecular Weight

303.35 g/mol

IUPAC Name

2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyethoxy]acetic acid

InChI

InChI=1S/C14H25NO6/c1-14(2,3)21-13(18)15-6-4-11(5-7-15)20-9-8-19-10-12(16)17/h11H,4-10H2,1-3H3,(H,16,17)

InChI Key

PVBYPTZFGBHFJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCCOCC(=O)O

Origin of Product

United States

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